5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Description
5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound featuring a bicyclic core structure composed of an isoxazole ring fused to a partially saturated pyridine ring. The molecule is substituted at the 5-position with a sulfonyl group linked to a 4-ethoxy-3-fluorophenyl moiety.
Properties
IUPAC Name |
5-(4-ethoxy-3-fluorophenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-2-20-14-4-3-11(7-12(14)15)22(18,19)17-6-5-13-10(9-17)8-16-21-13/h3-4,7-8H,2,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNTZOVAVCUWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves multiple steps, starting from commercially available starting materials. One common approach is to first synthesize the 4-ethoxy-3-fluorophenylsulfonyl precursor, which can be achieved through sulfonylation reactions. The tetrahydroisoxazolo[4,5-c]pyridine core can be constructed via cyclization reactions involving appropriate precursors. The final step involves coupling the two fragments under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfonyl group suggests that it could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ethoxy and fluorophenyl groups may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related analogs are outlined below, emphasizing substituent effects and biological implications.
Structural Analogues
Substituent Effects on Activity
- THPO vs. Target Compound: THPO’s hydroxyl group at position 3 facilitates its role as a GABA uptake inhibitor, likely by interacting with GABA transporters (e.g., GAT-1) .
- THIP vs. Target Compound: THIP’s agonism at δ-subunit-containing GABAA receptors underlies its pro-convulsant effects in absence epilepsy models . The sulfonyl group in the target compound may reduce direct receptor activation but enhance selectivity for specific subtypes or non-GABA targets (e.g., glycine receptors).
Ethoxy Derivatives :
The ethoxy group in 3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine and the 4-ethoxy moiety in the target compound could improve metabolic stability and blood-brain barrier penetration compared to hydroxylated analogs like THPO.
Research Findings and Hypotheses
- However, the sulfonyl group may alter efficacy; for example, THIP induces absence seizures , while sulfonamide-containing drugs often exhibit anticonvulsant activity (e.g., zonisamide).
- Receptor Selectivity :
The 4-ethoxy-3-fluorophenyl group could enhance binding to GABAA receptor subtypes or unrelated targets like voltage-gated ion channels, warranting further electrophysiological studies.
Biological Activity
5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a complex organic compound with significant potential in pharmaceutical research. Its unique structure combines a sulfonyl group with a tetrahydroisoxazole core, which is of interest for its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C14H15FN2O4S
- Molecular Weight : 326.35 g/mol
- CAS Number : 2034379-06-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group can form strong interactions with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their functions. The ethoxy and fluorine substituents may enhance the compound's binding affinity and specificity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess antimicrobial properties, which may extend to this compound.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities by inhibiting specific inflammatory pathways.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related sulfonamide compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonyl group significantly influenced antibacterial activity.
- Anti-inflammatory Research : In vitro assays demonstrated that related compounds could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential pathway for therapeutic applications in inflammatory diseases.
- Cytotoxicity Assays : A series of cytotoxicity tests performed on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. IC50 values were determined for several cell lines, indicating its potential as an anticancer agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
